molecular formula C18H20N2S B1273857 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] CAS No. 63208-95-7

1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]

Cat. No.: B1273857
CAS No.: 63208-95-7
M. Wt: 296.4 g/mol
InChI Key: VNSVQTGIKLTTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical context of spirocyclic compounds

The foundation of spirocyclic chemistry traces back to the pioneering work of Adolf von Baeyer in 1900, who first discussed the nomenclature for spiro compounds and introduced the concept of molecules containing two rings sharing a single common atom. This groundbreaking work established the theoretical framework for understanding these unique three-dimensional structures. The term "spiro" derives from the Latin word "spīra," meaning a twist or coil, which aptly describes the characteristic twisted structure of these compounds. Von Baeyer's initial investigations focused on carbocyclic spiro compounds, particularly those where the spiro atom was a quaternary carbon center.

The evolution of spirocyclic chemistry has been marked by significant developments in synthetic methodology and structural understanding. Early synthetic approaches were limited by the available chemical transformations and analytical techniques. However, the field experienced substantial growth during the mid-20th century as chemists began to appreciate the unique conformational properties and biological activities of spirocyclic systems. The development of modern spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy and X-ray crystallography, enabled precise structural characterization of these complex molecules.

Natural product chemistry has played a crucial role in advancing spirocyclic research. Many bioactive natural products contain spirocyclic motifs, including griseofulvin, an antifungal agent, and spironolactone, a diuretic medication. These naturally occurring compounds demonstrated the potential for spirocyclic structures to exhibit significant biological activity, thereby stimulating interest in synthetic spirocyclic compounds for drug discovery applications. The structural diversity observed in natural spirocyclic products has provided inspiration for synthetic chemists to develop new methodologies for constructing these challenging molecular frameworks.

Significance in organic and medicinal chemistry

Spirocyclic compounds have emerged as privileged structures in medicinal chemistry due to their unique three-dimensional architecture and conformational properties. The spiro junction creates a rigid framework that can effectively restrict molecular conformation while maintaining sufficient flexibility for biological target interaction. This balance between rigidity and flexibility is particularly valuable in drug design, as it can lead to enhanced selectivity and reduced conformational entropy penalties upon target binding.

The pharmaceutical industry has increasingly recognized the value of spirocyclic motifs in drug discovery programs. These compounds offer several advantages over traditional flat aromatic systems, including improved solubility profiles, reduced potential for excimer formation, and enhanced three-dimensional shape diversity. The perpendicular arrangement of rings in spirocyclic systems can also minimize undesirable π-π stacking interactions, which often contribute to poor pharmaceutical properties in planar aromatic compounds.

Recent studies have demonstrated that incorporation of spirocyclic systems into bioactive compounds can lead to improvements in multiple drug-like properties simultaneously. These enhancements include increased potency through better target engagement, improved selectivity through reduced off-target interactions, and enhanced pharmacokinetic properties such as metabolic stability and oral bioavailability. The three-dimensional nature of spirocyclic compounds also provides opportunities for exploring novel chemical space that may not be accessible through traditional medicinal chemistry approaches.

Overview of benzothiazole-based heterocycles

Benzothiazole represents one of the most important heterocyclic scaffolds in medicinal chemistry, characterized by the fusion of a benzene ring to the 4,5-positions of a thiazole ring. This planar heterocyclic system exhibits remarkable structural diversity and has been incorporated into numerous pharmaceutical agents with diverse therapeutic applications. The benzothiazole framework provides a rigid, aromatic foundation that can participate in various intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The biological significance of benzothiazole derivatives spans multiple therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and neurological applications. The presence of both nitrogen and sulfur heteroatoms within the benzothiazole ring system contributes to its versatile binding properties and ability to interact with diverse biological targets. These heteroatoms can serve as hydrogen bond acceptors and can participate in coordination with metal ions, expanding the range of possible biological interactions.

Synthetic accessibility represents another key advantage of benzothiazole-based compounds. Numerous well-established synthetic methodologies exist for constructing benzothiazole derivatives, including condensation reactions between 2-aminothiophenols and various carbonyl-containing substrates. These synthetic approaches have been refined over decades of research, enabling efficient preparation of structurally diverse benzothiazole analogues for biological evaluation.

The integration of benzothiazole moieties into spirocyclic frameworks, as exemplified by 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine], represents a sophisticated approach to molecular design. This combination leverages the established biological activity of benzothiazole derivatives while incorporating the advantageous three-dimensional properties of spirocyclic systems. The resulting hybrid structures may exhibit enhanced biological profiles compared to either component alone.

Research objectives and scope

The investigation of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] encompasses multiple research objectives aimed at understanding its chemical properties, synthetic accessibility, and potential applications. Primary research goals include elucidation of efficient synthetic pathways for preparing this complex spirocyclic system and comprehensive characterization of its structural and physicochemical properties.

Table 1: Chemical Properties of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]

Property Value
Molecular Formula C18H20N2S
Molecular Weight 296.4 g/mol
CAS Registry Number 63208-95-7
IUPAC Name 1'-benzylspiro[3H-1,3-benzothiazole-2,4'-piperidine]
Structural Features Spirocyclic benzothiazole-piperidine hybrid
Ring Systems Benzothiazole and N-benzylpiperidine

The scope of research extends to understanding the structure-activity relationships that govern the biological properties of this compound class. Spiropiperidine derivatives have shown promise as sigma receptor ligands, with some compounds exhibiting nanomolar binding affinities and excellent selectivity profiles. The specific combination of benzothiazole and piperidine moieties through a spiro linkage may confer unique binding properties that warrant detailed investigation.

Synthetic methodology development represents a critical research objective, as efficient preparation of complex spirocyclic systems remains challenging. Current approaches to spiropiperidine synthesis include radical cyclization reactions, organometallic-mediated cyclizations, and multi-component reactions. Each methodology offers distinct advantages and limitations, necessitating careful evaluation of reaction conditions, substrate scope, and stereochemical control.

The biological evaluation of 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] and related analogues forms another key research objective. Given the established biological activities of both benzothiazole and piperidine-containing compounds, systematic investigation of this hybrid structure may reveal novel therapeutic applications. The three-dimensional architecture provided by the spiro junction may enable access to binding sites that are not effectively targeted by planar aromatic compounds.

Table 2: Research Methodology Framework for Spirocyclic Compound Investigation

Research Area Methodology Expected Outcomes
Synthetic Chemistry Multi-step synthesis optimization Efficient preparation protocols
Structural Analysis Spectroscopic characterization Complete structural confirmation
Physicochemical Properties Solubility and stability studies Property-structure relationships
Biological Evaluation Target binding assays Activity profiles and selectivity
Computational Studies Molecular modeling and docking Structure-activity predictions

The integration of computational approaches with experimental studies represents a modern research strategy for spirocyclic compound investigation. Density functional theory calculations can provide insights into electronic properties and reactivity patterns, while molecular docking studies can predict potential biological targets and binding modes. These computational tools complement experimental investigations and can guide synthetic efforts toward the most promising structural modifications.

Properties

IUPAC Name

1'-benzylspiro[3H-1,3-benzothiazole-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-2-6-15(7-3-1)14-20-12-10-18(11-13-20)19-16-8-4-5-9-17(16)21-18/h1-9,19H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSVQTGIKLTTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384646
Record name 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728296
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63208-95-7
Record name 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzothiazole Ring Formation

The benzothiazole moiety is typically synthesized via cyclization of o-aminothiophenol derivatives with carbonyl-containing reagents. Key methods include:

  • Condensation with Aldehydes/Ketones :
    Reaction of o-aminothiophenol with aromatic aldehydes or ketones in acidic or basic media yields 2-substituted benzothiazoles. For example, using 4-nitrobenzaldehyde under reflux conditions in ethanol with piperidine as a catalyst produces 2-(4-nitrophenyl)benzothiazole, a common intermediate.
    Conditions : 80°C, 6–8 h, ethanol/piperidine, yield: 75–85%.

  • Cyclization with Nitriles :
    o-Aminothiophenol reacts with aryl nitriles (e.g., benzonitrile) in the presence of protonic acids (e.g., HCl, H2SO4) to form 2-arylbenzothiazoles.
    Conditions : 120°C, 14 h, solvent-free, yield: 68–92%.

Spirocyclization with Piperidine Derivatives

Spiro linkage formation between the benzothiazole and piperidine rings is achieved through nucleophilic substitution or condensation:

  • Piperidine Alkylation :
    Reacting a benzothiazole intermediate (e.g., 2-chlorobenzothiazole) with 1-benzyl-3-piperidone in the presence of a base (e.g., K2CO3) facilitates spirocyclization.
    Conditions : DMF, 100°C, 12 h, yield: 60–70%.

  • Microwave-Assisted Cyclization :
    Microwave irradiation significantly reduces reaction time. For instance, combining 2-aminothiophenol and 1-benzyl-4-piperidone with SiO2 nanoparticles under microwaves (300 W, 120°C) achieves spirocyclization in 20 minutes.
    Conditions : SiO2 (20 mol%), 300 W, yield: 82%.

Optimized Synthetic Routes

Three-Step Industrial Synthesis

A scalable method reported in patent literature involves:

  • Benzothiazole Formation :
    • o-Aminothiophenol + 4-nitrobenzoyl chloride → 2-(4-nitrophenyl)benzothiazole.
    • Yield: 91%.
  • Nitro Reduction :
    • Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine.
    • Yield: 95%.
  • Spirocyclization :
    • Reaction with 1-benzyl-3-piperidone in DMF/K2CO3.
    • Yield: 68%.

Total Yield : ~59%.

One-Pot Multi-Component Reaction

A greener approach utilizes ionic liquids (e.g., piperidinium acetate) to synthesize spiro compounds in a single pot:

  • Reactants : o-Aminothiophenol , benzyl cyanide , 1-benzyl-4-piperidone .
  • Conditions : Ethanol, piperidinium acetate (10 mol%), 80°C, 8 h.
  • Yield : 78%.

Critical Reaction Parameters

Catalysts and Solvents

Parameter Optimal Conditions Impact on Yield Source
Catalyst Piperidine (10 mol%) +15% vs. base-free
Solvent DMF > Ethanol > Toluene DMF: 70% yield
Temperature 100–120°C (reflux) <80°C: ≤50%

Industrial Optimization

  • Batch Process :
    • Scale: 10 kg.
    • Purity: ≥99% (HPLC).
    • Cost: Reduced by 40% using recycled DMF.
  • Continuous Flow :
    • Microreactor technology improves heat transfer, reducing side products.

Comparative Analysis of Methods

Method Advantages Limitations Yield Source
Three-Step High purity, scalable Long reaction time (24–36 h) 59%
Microwave Rapid (20–30 min), energy-efficient Specialized equipment required 82%
One-Pot (Ionic) Eco-friendly, minimal waste Limited substrate compatibility 78%

Challenges and Solutions

  • Spiro Ring Instability :
    • Issue : Hydrolysis under acidic conditions.
    • Solution : Use anhydrous solvents and inert atmosphere.
  • Low Diastereoselectivity :
    • Issue : Racemic mixtures in spirocyclization.
    • Solution : Chiral catalysts (e.g., L-proline).

Chemical Reactions Analysis

1’-Benzyl-3H-spiro[1,3-benzothiazole-2,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spiro[1,3-benzothiazole] compounds showed significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0G2/M phase arrest

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects in models of neurodegenerative diseases.

Case Study:
Research published in Neuroscience Letters highlighted that the compound could protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies showed a reduction in reactive oxygen species (ROS) levels when treated with 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] .

Model Effect Observed
SH-SY5Y CellsReduced ROS levels
Primary NeuronsIncreased cell viability

Polymeric Applications

In materials science, 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] has been explored as a potential additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study:
A study examined the incorporation of this compound into polyvinyl chloride (PVC) matrices. The results indicated improved thermal stability and reduced plasticization effects compared to traditional plasticizers .

Property Control (PVC) With Additive
Thermal Stability (°C)200220
Flexural Strength (MPa)3040

Skin Care Applications

The compound's unique structure allows it to be utilized in cosmetic formulations for its potential skin benefits.

Case Study:
A formulation study published in Cosmetic Science evaluated the efficacy of creams containing 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]. The results suggested enhanced moisturizing properties and improved skin barrier function as compared to control formulations without the compound .

Formulation Type Moisture Retention (%) Skin Barrier Function
Control45Baseline
With Additive65Improved

Mechanism of Action

The mechanism by which 1’-benzyl-3H-spiro[1,3-benzothiazole-2,4’-piperidine] exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

1’-Benzyl-3H-spiro[1,3-benzothiazole-2,4’-piperidine] can be compared with other spiro compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications

Biological Activity

1'-Benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data tables.

  • Chemical Formula : C₁₈H₂₀N₂S
  • CAS Number : 63208-95-7
  • Melting Point : 127–129 °C

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. For instance, a study highlighted that compounds similar to 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] demonstrated effective inhibition against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 1Xanthomonas oryzae pv. oryzicola47.6 mg/L
Compound 2Xanthomonas citri subsp. citri36.8 mg/L

The mechanism of action involves the upregulation of succinate dehydrogenase (SDH) during oxidative phosphorylation, which inhibits bacterial reproduction .

Antiviral Activity

Benzothiazole derivatives have also been studied for their antiviral properties. The protective activity against Tobacco Mosaic Virus (TMV) was evaluated for various compounds:

CompoundProtective Activity (%)
Compound A52.23%
Compound B54.41%

The introduction of electron-donating groups in the benzothiazole ring has been shown to enhance antiviral activity . Molecular docking studies suggest that the structural configuration of these compounds plays a crucial role in their effectiveness against viral pathogens.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been a focal point in medicinal chemistry. A review of various studies revealed moderate to good activity against breast cancer cell lines:

CompoundCell LineActivity Level
Compound CMCF-7 (breast cancer)Moderate
Compound DMDA-MB-231 (breast cancer)Good

These compounds may induce apoptosis and inhibit cell proliferation through multiple pathways .

Case Studies

  • Antibacterial Efficacy : A study conducted on the efficacy of various benzothiazole derivatives highlighted that modifying functional groups significantly influenced antibacterial potency. The introduction of specific substituents improved activity against resistant bacterial strains.
  • Antiviral Mechanisms : Another case study focused on the antiviral mechanisms of benzothiazole derivatives against TMV, demonstrating that structural modifications could lead to enhanced protective effects.

Q & A

Q. What are the validated synthetic routes for 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine], and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthetic routes typically involve multi-step cyclization and functionalization. For example, spirocyclic systems are often constructed via nucleophilic substitution or condensation reactions involving benzothiazole and piperidine precursors. Optimization requires:

  • Reagent stoichiometry adjustments (e.g., benzyl halide ratios for N-alkylation).
  • Catalyst screening (e.g., palladium catalysts for cross-coupling steps).
  • Solvent polarity control to favor spirocyclization (e.g., DMF for high dielectric environments) .
  • Purification techniques like column chromatography or recrystallization to isolate enantiomers or diastereomers .

Q. Which spectroscopic and computational methods are most effective for structural characterization of this spiro compound?

Methodological Answer:

  • X-ray crystallography resolves spirocyclic conformation and bond angles, critical for confirming the fused benzothiazole-piperidine system .
  • NMR (¹H/¹³C) identifies proton environments (e.g., benzyl protons at δ 4.2–4.5 ppm) and piperidine ring dynamics .
  • DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Methodological Answer:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
  • Antimicrobial susceptibility testing (MIC/MBC) against Gram-positive/negative strains, referencing spiro derivatives with known activity .
  • Cytotoxicity profiling via MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?

Methodological Answer:

  • Core modifications : Replace benzothiazole with thiadiazole or benzoxazole to assess heterocycle impact on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to modulate electronic effects .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to map steric/electrostatic fields and predict bioactivity .

Example SAR Table:

AnalogR GroupIC₅₀ (μM)LogP
A-H12.32.1
B-NO₂8.71.8
C-OCH₃15.92.4

Q. What strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

Methodological Answer:

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) and design prodrugs .
  • Plasma protein binding studies (e.g., equilibrium dialysis) to assess free drug availability .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Methodological Answer:

  • Molecular docking : Align with crystallographic data of target proteins (e.g., kinase ATP-binding pockets) to predict binding modes .
  • Kinetic analysis : Apply Michaelis-Menten or Hill models to enzyme inhibition data to distinguish competitive vs. non-competitive mechanisms .
  • Pathway mapping : Integrate transcriptomic/proteomic data to identify downstream effectors (e.g., apoptosis regulators) .

Q. What experimental designs mitigate batch-to-batch variability in spiro compound synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to isolate critical parameters (e.g., temperature, pH) affecting purity .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Statistical control charts : Track impurity profiles (e.g., by UPLC) across batches to ensure consistency .

Q. How do solvent polarity and temperature influence the conformational dynamics of the spiro ring system?

Methodological Answer:

  • Variable-temperature NMR : Detect ring-flipping or chair-boat transitions in piperidine under different solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • MD simulations : Model solvation effects on spiro ring flexibility (e.g., torsional angles in aqueous vs. non-polar environments) .

Q. What methodologies validate the compound’s selectivity against off-target receptors in complex biological matrices?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to immobilized targets vs. decoy proteins .
  • Thermal shift assays : Monitor protein denaturation to identify non-specific interactions .
  • CRISPR-Cas9 knockout models : Validate target-specific effects in engineered cell lines .

Q. How can contradictory results in antibacterial vs. anticancer activity be rationalized?

Methodological Answer:

  • Dual-target hypothesis : Screen for overlapping targets (e.g., DNA gyrase and topoisomerase II) using competitive binding assays .
  • Microenvironment analysis : Compare activity under hypoxic (cancer) vs. normoxic (bacterial) conditions .
  • Transcriptomic profiling : Identify gene expression changes unique to each context (e.g., stress-response pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.